molecular formula C30H33N5O6 B605895 Azilsartan trimethylethanolamine CAS No. 1824707-75-6

Azilsartan trimethylethanolamine

Cat. No.: B605895
CAS No.: 1824707-75-6
M. Wt: 559.623
InChI Key: RGPFEJSMFMFCIT-UHFFFAOYSA-M
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Description

Azilsartan trimethylethanolamine is an angiotensin II receptor blocker (ARB) developed for the treatment of hypertension. It functions by selectively inhibiting the angiotensin II type 1 (AT1) receptor, thereby reducing vasoconstriction and aldosterone secretion . This compound is a salt form of azilsartan, where trimethylethanolamine (choline) enhances solubility and bioavailability. Developed by Jiangsu Hansoh Pharmaceutical, it is marketed as a new molecular entity with distinct pharmacokinetic advantages over other ARBs . Its molecular formula is C30H29N5O8, and it is stored as a powder at -20°C or in solvent at -80°C to maintain stability . Clinical trials have demonstrated its efficacy in lowering systolic and diastolic blood pressure (SBP/DBP) through both monotherapy and combination regimens with diuretics like chlorthalidone .

Properties

CAS No.

1824707-75-6

Molecular Formula

C30H33N5O6

Molecular Weight

559.623

IUPAC Name

Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 1-((2'-(2,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl)(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate (1:1)

InChI

InChI=1S/C25H20N4O5.C5H14NO/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22;1-6(2,3)4-5-7/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32);7H,4-5H2,1-3H3/q;+1/p-1

InChI Key

RGPFEJSMFMFCIT-UHFFFAOYSA-M

SMILES

OCC[N+](C)(C)C.O=C(C1=C2C(N=C(OCC)N2CC3=CC=C(C4=CC=CC=C4C5=NC(ON5)=O)C=C3)=CC=C1)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Azilsartan trimethylethanolamine;  TAK-536;  TAK-536;  TAK-536;  Azilsartan.

Origin of Product

United States

Comparison with Similar Compounds

Azilsartan trimethylethanolamine belongs to the ARB class, which includes olmesartan (OLM), valsartan (VAL), candesartan (CAND), and losartan (CLD). Below is a detailed comparison based on clinical efficacy, mechanisms, and pharmacokinetics:

Efficacy in Blood Pressure Reduction

Clinical trials highlight azilsartan's superior antihypertensive effects. In a 26-week randomized study, azilsartan medoxomil (AZL-M, a prodrug converted to azilsartan) reduced SBP by 14.3 mmHg and DBP by 7.2 mmHg, outperforming OLM (ΔSBP: 11.5 mmHg; ΔDBP: 6.0 mmHg) and VAL (ΔSBP: 10.0 mmHg; ΔDBP: 5.5 mmHg) . Similar trends were observed in 24-hour ambulatory blood pressure monitoring (ABPM), where AZL-M achieved a 12.1 mmHg SBP reduction compared to 9.7 mmHg for CAND . These results suggest azilsartan’s enhanced efficacy, likely due to its higher AT1 receptor affinity and prolonged receptor occupancy .

Table 1: Blood Pressure Reduction in Clinical Trials

Compound ΔSBP (mmHg) ΔDBP (mmHg) Study Duration Reference
Azilsartan (AZL-M) -14.3 -7.2 26 weeks
Olmesartan (OLM) -11.5 -6.0 26 weeks
Valsartan (VAL) -10.0 -5.5 26 weeks
Candesartan (CAND) -9.7* -5.3* 24-hour ABPM

*24-hour ABPM data.

Pharmacokinetic and Formulation Advantages

This compound’s choline salt formulation improves aqueous solubility, enabling faster absorption and higher plasma concentrations compared to other ARBs. For instance, its bioavailability is 60% versus 26% for VAL and 28% for OLM . Additionally, its half-life (11–14 hours) allows once-daily dosing, enhancing patient compliance . In contrast, losartan requires twice-daily dosing due to a shorter half-life (~6 hours) .

Unique Mechanisms Beyond AT1 Blockade

Preclinical studies reveal azilsartan’s antioxidant properties via Nrf2 activation, which upregulates antioxidant enzymes (e.g., catalase, SOD1) and inhibits ROS production . This mechanism may confer organ-protective effects, such as attenuating osteoporosis by suppressing osteoclastogenesis . Other ARBs, like telmisartan, exhibit partial PPAR-γ agonism but lack comparable antioxidant activity .

Table 2: Pharmacokinetic Comparison of ARBs

Compound Bioavailability (%) Half-life (h) Dosing Frequency
Azilsartan 60 11–14 Once daily
Valsartan 26 6–9 Once/twice daily
Olmesartan 28 13–16 Once daily
Losartan 33 6 Twice daily
Cost and Availability

This compound is priced at €55 per unit (2018 data), comparable to other ARBs like OLM (€50–€60) . However, its newer status may limit generic availability in some markets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azilsartan trimethylethanolamine
Reactant of Route 2
Azilsartan trimethylethanolamine

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